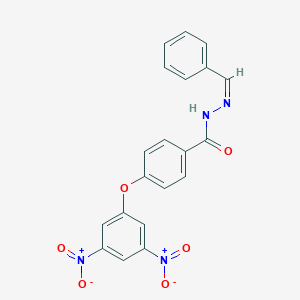

![molecular formula C10H9N3S B390413 3-Amino-4,6-dimetiltieno[2,3-b]piridina-2-carbonitrilo CAS No. 52505-57-4](/img/structure/B390413.png)

3-Amino-4,6-dimetiltieno[2,3-b]piridina-2-carbonitrilo

Descripción general

Descripción

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.

Aplicaciones Científicas De Investigación

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis using high-boiling solvents and strong bases to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Diazotization: Reaction with sodium nitrite in water to form diazonium salts.

Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.

Common Reagents and Conditions

Diazotization: Sodium nitrite in aqueous solution.

Cycloaddition: Arylazoacetylacetones or arylazomalononitriles under appropriate conditions.

Major Products

Diazotization: Formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.

Cycloaddition: Formation of azo dyes applied to polyesters and polyamides.

Mecanismo De Acción

The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSJJOGTVVJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966949 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52505-57-4 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the spatial arrangement of the molecule 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile?

A1: The molecule of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is almost planar. This means that the thiophene and pyridine rings within the molecule are nearly coplanar. The dihedral angle between these two rings is reported as 1.38° with a standard deviation of 0.04°. []

Q2: How do the molecules of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile interact with each other in the solid state?

A2: In the crystal structure, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile molecules are linked together in layers. These layers are parallel to the ab plane of the unit cell. The intermolecular interactions responsible for holding these molecules together within the layers are N—H⋯N hydrogen bonds and π⋯π stacking interactions. The π⋯π stacking interactions occur between adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 Å with a standard deviation of 0.003 Å. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

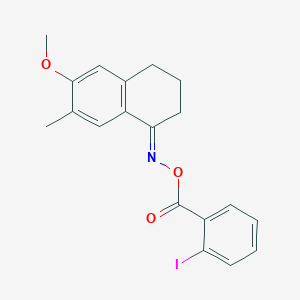

![N-(5-tert-butyl-3-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-2-ethylphenyl)-N'-(3-chloro-4-methoxyphenyl)urea](/img/structure/B390330.png)

![3-(diethylsulfamoyl)-N-[3-[(4-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B390331.png)

![1-{[2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B390332.png)

![2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE](/img/structure/B390334.png)

![N-[(E)-[(2E)-2-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]ethylidene]amino]-5,5-diphenyl-1,4-dihydropyrazole-3-carboxamide](/img/structure/B390337.png)

![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)

![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)

![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)

![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)

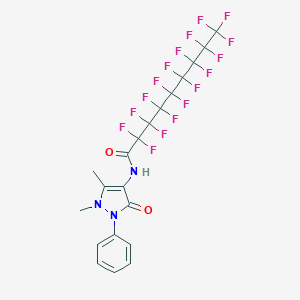

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

![Diethyl 5-[(4-{3,5-bisnitrophenoxy}benzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B390356.png)